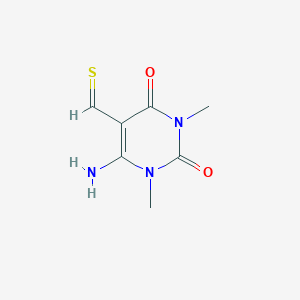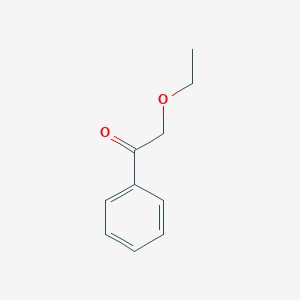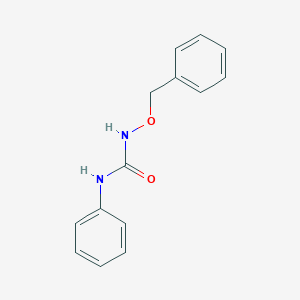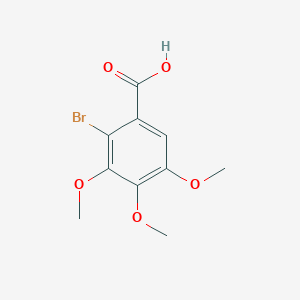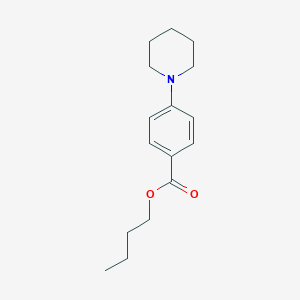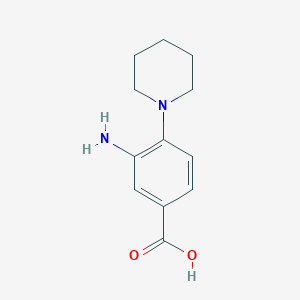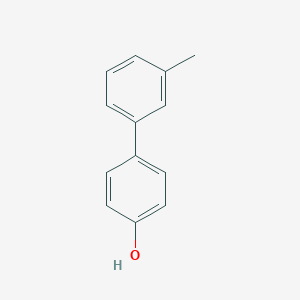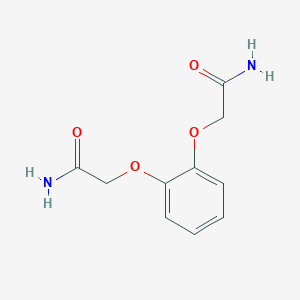
2-Carbamoylmethoxyphenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoylmethoxyphenoxyacetamide, also known as CMNA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism Of Action
The mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of various signaling pathways. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-Carbamoylmethoxyphenoxyacetamide may reduce inflammation and pain. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to modulate various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway, which are involved in cell survival and inflammation.
Biochemical And Physiological Effects
2-Carbamoylmethoxyphenoxyacetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Carbamoylmethoxyphenoxyacetamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 2-Carbamoylmethoxyphenoxyacetamide in lab experiments. For example, the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-Carbamoylmethoxyphenoxyacetamide may have off-target effects that could complicate experimental results.
Future Directions
There are many potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide. One area of research that has received a lot of attention is the potential use of 2-Carbamoylmethoxyphenoxyacetamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 2-Carbamoylmethoxyphenoxyacetamide, which could help to better understand its biochemical and physiological effects. Other potential future directions for research on 2-Carbamoylmethoxyphenoxyacetamide include exploring its potential applications in the field of regenerative medicine and investigating its potential as a tool for studying various biological processes.
Scientific Research Applications
2-Carbamoylmethoxyphenoxyacetamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Carbamoylmethoxyphenoxyacetamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
82002-59-3 |
|---|---|
Product Name |
2-Carbamoylmethoxyphenoxyacetamide |
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-[2-(2-amino-2-oxoethoxy)phenoxy]acetamide |
InChI |
InChI=1S/C10H12N2O4/c11-9(13)5-15-7-3-1-2-4-8(7)16-6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) |
InChI Key |
SNGJXCHRVGRNKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N)OCC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)
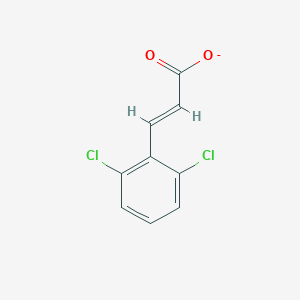
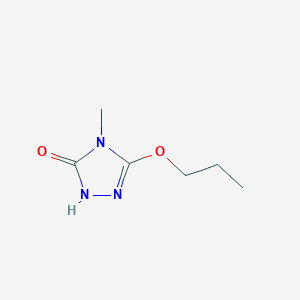

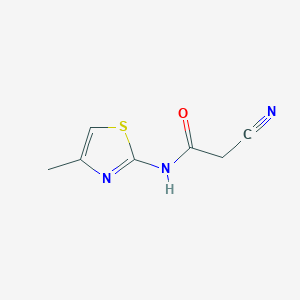
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
